molecular formula C6H16Cl2N2 B1436366 (3S)-N-methylpiperidin-3-amine dihydrochloride CAS No. 2059911-77-0

(3S)-N-methylpiperidin-3-amine dihydrochloride

Cat. No. B1436366
M. Wt: 187.11 g/mol
InChI Key: VEXIRMPBAHTVNL-ILKKLZGPSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Nucleophilic Reactivities of Tertiary Alkylamines

This study investigates the kinetics of reactions of tertiary amines with benzhydrylium ions in acetonitrile and dichloromethane, with a focus on N-methylpiperidine, among others. It provides insights into the nucleophilicity scales of these amines (Ammer et al., 2010).

Expedient Synthesis of N-Methyl- and N-Alkylamines

This research presents a method for synthesizing N-methylated and N-alkylated amines, highlighting their significant roles in life-science molecules. The process utilizes nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts (Senthamarai et al., 2018).

Water-induced Aggregation in Aqueous Solutions of N-methylpiperidine

This study explores the miscibility gap and phase separation in N-methylpiperidine–water systems, providing insights into the hydrophobic hydration and aggregation of N-methylpiperidine in water (Marczak et al., 2013).

Ruthenium-catalyzed Intramolecular Oxidative Amination

Research on using a ruthenium-based catalyst system for intramolecular oxidative amination of aminoalkenes in N-methylpiperidine, emphasizing the synthesis of cyclic imines and indoles (Kondo et al., 2002).

Carbamate Formation with N-methylpiperidine

This paper demonstrates the formation of carbamate as a salt of the 2-methylpiperidinium cation and anion in anhydrous liquid 2-methylpiperidine with carbon dioxide, providing insights into the chemical reactions in carbon-capture applications (Fandiño et al., 2018).

Mild Reductive Methylation of Amines

A study outlining an efficient procedure for reductive methylation of primary and secondary amines using N-methylpiperidine zinc borohydride, focusing on the synthesis of tertiary amines (Alinezhad et al., 2006).

Safety And Hazards

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properties

IUPAC Name

(3S)-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXIRMPBAHTVNL-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N-methylpiperidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-N-methylpiperidin-3-amine dihydrochloride
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(3S)-N-methylpiperidin-3-amine dihydrochloride
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(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 4
(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 5
(3S)-N-methylpiperidin-3-amine dihydrochloride
Reactant of Route 6
(3S)-N-methylpiperidin-3-amine dihydrochloride

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